molecular formula C13H20Cl4N2O3 B13395614 4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride

Cat. No.: B13395614
M. Wt: 394.1 g/mol
InChI Key: GIGCDIVNDFQKRA-UHFFFAOYSA-N
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Description

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino acid moiety and a bis(2-chloroethyl)benzeneamine oxide group. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride typically involves multiple steps. The initial step often includes the preparation of the amino acid derivative, followed by the introduction of the bis(2-chloroethyl)benzeneamine oxide group. The reaction conditions may vary, but common reagents include chlorinating agents and oxidizing agents. The final product is usually obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods ensures the high purity of the final product. Safety measures are crucial due to the presence of chlorinating agents and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to various biological effects, including the modulation of cellular processes and the induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3.2ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;;/h1-4,12H,5-9,16H2,(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGCDIVNDFQKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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